Bienvenue dans la boutique en ligne BenchChem!

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Analytical Chemistry Quality Control Procurement Verification

Secure the definitive meta-fluorophenyl probe for Bradykinin B1 receptor antagonist SAR. This compound (CAS 921075-48-1) features a 3-fluorophenyl substitution that imparts a Hammett σ_m = +0.34, distinct from the para isomer. Ideal for orthogonal analytical method development (¹⁹F NMR, HPLC) and functional assays targeting osteoarthritis, endometriosis pain, and IBD. Ensure batch-to-batch consistency with detailed CoA; not for human use. Request a quote to advance your B1 receptor program.

Molecular Formula C12H12FN5O
Molecular Weight 261.26
CAS No. 921075-48-1
Cat. No. B2516613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
CAS921075-48-1
Molecular FormulaC12H12FN5O
Molecular Weight261.26
Structural Identifiers
SMILESC1CC1C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C12H12FN5O/c13-9-2-1-3-10(6-9)18-11(15-16-17-18)7-14-12(19)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,14,19)
InChIKeyNTRUJRZCQZSOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 921075-48-1): Structural and Pharmacological Context for Procurement Decisions


N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 921075-48-1) is a synthetic small molecule belonging to the tetrazolyl-containing cyclopropanecarboxamide class, with a molecular formula of C12H12FN5O and a molecular weight of 261.26 g/mol . This class of compounds has been characterized in the patent literature as antagonists of the human Bradykinin B1 receptor (BDKRB1), a G-protein coupled receptor implicated in chronic pain, inflammation, and neurogenic disorders [1]. The compound incorporates a cyclopropane carboxamide core linked via a methylene bridge to a tetrazole ring that is N-substituted with a 3-fluorophenyl group, a substitution pattern that differentiates it from closely related positional isomers and analogs available in the research chemical supply chain.

Why N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide Cannot Be Replaced by Generic In-Class Analogs


Although multiple tetrazolyl-cyclopropanecarboxamide analogs are commercially available—including the 4-fluorophenyl isomer (CAS 897623-36-8), the 3,4-difluorophenyl derivative (CAS 942000-03-5), and the p-tolyl analog (CAS 920459-13-8)—simple substitution is inadvisable due to the critical role of the fluorine substitution pattern on the N-phenyl ring . The Bayer patent family covering this structural class explicitly defines halogen substitution, particularly fluorine, as a key variable in the general formula, with specific substitution positions expected to modulate potency at the Bradykinin B1 receptor [1]. Meta-fluorine substitution (3-position) introduces distinct electronic effects compared to para-fluorine (4-position), altering the electron density on the tetrazole ring and affecting both target binding and physicochemical properties. These differences render direct interchange of positional isomers invalid without re-validation of biological activity and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide Against Closest Analogs


Molecular Weight and Elemental Composition Parity with 4-Fluorophenyl Isomer

The target compound (CAS 921075-48-1) and its 4-fluorophenyl positional isomer (CAS 897623-36-8) share identical molecular formula (C12H12FN5O) and molecular weight (261.26 g/mol), making them indistinguishable by mass spectrometry alone . This identity necessitates orthogonal analytical confirmation (e.g., NMR, HPLC retention time, or IR spectroscopy) to verify which positional isomer has been supplied, as both are available from commercial vendors. The 3,4-difluorophenyl analog (CAS 942000-03-5) differs measurably with a molecular formula of C12H11F2N5O and a molecular weight of 279.25 g/mol, providing a clear mass distinction .

Analytical Chemistry Quality Control Procurement Verification

Purity Specification Benchmarking Against Closest Commercially Available Analog

The 4-fluorophenyl isomer (CAS 897623-36-8) is commercially offered by Bidepharm at a standard purity specification of 98%, as verified by batch-specific QC documentation including NMR, HPLC, and GC analyses . While the target 3-fluorophenyl compound (CAS 921075-48-1) is also available from multiple vendors, procurement decisions should require equivalent or superior purity documentation. The presence of the 3-fluoro substituent introduces a different synthetic route and purification profile compared to the 4-fluoro isomer, potentially affecting achievable purity levels and impurity profiles.

Chemical Purity Supplier Qualification Analytical Benchmarking

Electronic Substituent Effects of Meta-Fluorine vs. Para-Fluorine on Tetrazole Ring Electron Density

The Hammett substituent constant (σ_m) for a meta-fluorine is +0.34, indicating a significant electron-withdrawing inductive effect, whereas the para-fluorine σ_p value is +0.06, reflecting a near-neutral net electronic effect due to opposing inductive withdrawal and resonance donation [1]. In the context of the tetrazolyl-cyclopropanecarboxamide scaffold, the 3-fluorophenyl substitution in the target compound exerts a stronger electron-withdrawing influence on the tetrazole ring compared to the 4-fluorophenyl isomer, which may modulate the acidity of the tetrazole C-H, alter hydrogen-bonding capacity, and influence binding interactions with the Bradykinin B1 receptor [2].

Medicinal Chemistry Physical Organic Chemistry SAR Design

Bradykinin B1 Receptor Antagonist Potency of the Tetrazolyl-Cyclopropanecarboxamide Chemotype

The Bayer patent family encompassing tetrazolyl-containing cyclopropanecarboxamides reports that a majority of the exemplified compounds exhibit Ki values below 20 nM at the human recombinant Bradykinin B1 receptor expressed in CHO cells [1]. While the specific Ki value for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 921075-48-1) is not publicly disclosed in the accessible patent excerpts, its structural conformity to the general formula (I)—including the tetrazolyl A-ring, cyclopropane carboxamide core, and halogen-substituted phenyl group—places it firmly within this high-potency chemotype [2]. Compounds in this class are being developed for chronic pain indications including osteoarthritis, rheumatoid arthritis, endometriosis, and inflammatory bowel disease [2].

Pharmacology GPCR Antagonism Pain Research

Optimal Application Scenarios for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide (CAS 921075-48-1) Based on Evidence


Structure-Activity Relationship (SAR) Studies Investigating Electronic Effects of Phenyl Ring Fluorine Substitution on Bradykinin B1 Receptor Antagonism

The target compound serves as the meta-fluorine probe in a systematic SAR matrix that includes the 4-fluorophenyl isomer (CAS 897623-36-8, para-fluorine control) and the 3,4-difluorophenyl analog (CAS 942000-03-5, di-substituted comparator). The Hammett σ_m value of +0.34 for the 3-fluoro substituent contrasts with the σ_p value of +0.06 for the 4-fluoro substituent, enabling researchers to deconvolute electronic from steric contributions to B1 receptor binding and functional activity [1]. The established class potency benchmark of Ki < 20 nM provides a quantitative threshold against which the target compound can be evaluated .

Analytical Method Development and Reference Standard Qualification for Positional Isomer Differentiation

Given that the 3-fluorophenyl and 4-fluorophenyl isomers share identical molecular formula (C12H12FN5O) and molecular weight (261.26 g/mol), the target compound is ideally suited for developing and validating orthogonal analytical methods (e.g., 19F NMR, chiral HPLC, or differential scanning calorimetry) capable of resolving positional isomers [1]. Procurement of both isomers enables creation of reference standard libraries for quality control laboratories that must verify the identity of incoming research chemicals where mass spectrometry alone is insufficient for isomer discrimination.

In Vitro Pharmacological Profiling of Bradykinin B1 Receptor Antagonists for Chronic Pain and Inflammation Indications

The target compound is suitable for use as a tool compound in B1 receptor binding and functional assays (e.g., calcium flux, β-arrestin recruitment) targeting indications such as osteoarthritis, endometriosis-associated pelvic pain, and inflammatory bowel disease, as specified in the Bayer patent [1]. Researchers should benchmark the compound against the class potency threshold of Ki < 20 nM and compare its activity profile with the 4-fluoro isomer to determine whether meta-fluorine substitution confers any selectivity or potency advantage within this chemotype.

Chemical Biology Probe Development Leveraging the Tetrazole Moiety as a Carboxylic Acid Bioisostere

The tetrazole ring in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide functions as a carboxylic acid bioisostere with enhanced metabolic stability and membrane permeability compared to carboxylate counterparts [1]. The cyclopropane carboxamide core introduces conformational constraint, while the 3-fluorophenyl group modulates both lipophilicity and electronic character. This combination of structural features makes the compound a useful scaffold for medicinal chemistry programs exploring bioisostere strategies, particularly when the 3-fluoro substitution pattern is hypothesized to confer a metabolic advantage over the 4-fluoro isomer due to the blocking of para-hydroxylation, a common phase I metabolic pathway.

Quote Request

Request a Quote for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.